molecular formula C13H21NO2 B2811876 tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate CAS No. 301185-41-1

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Cat. No. B2811876
CAS RN: 301185-41-1
M. Wt: 223.316
InChI Key: CHTFWVDBUXUMCE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 301185-41-1. It has a molecular weight of 223.32 and its linear formula is C13H21NO2 . It is typically stored in a dry environment at 2-8°C . The compound is usually in the form of a solid or viscous liquid .


Synthesis Analysis

The synthesis of “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” involves the use of trifluoroacetic acid (TFA) at 0 - 20℃ for 3 - 12 hours . The TFA is removed under reduced pressure to a thick oil, which is then cooled to 0° C. Dichloromethane (DCM) and triethylamine (TEA) are added, followed by the dropwise addition of the appropriate chloroformate or isocyanate . The mixture is stirred at room temperature under an N2 atmosphere for 24 hours .


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is 1S/C13H21NO2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h1,11,14H,6-10H2,2-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is a solid or viscous liquid at room temperature . It has a molecular weight of 223.32 . The compound is typically stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, is synthesized as an intermediate for crizotinib and other biologically active compounds. Its synthesis involves multiple steps and is confirmed by MS and 1 HNMR spectrum, with a total yield of 49.9% (Kong et al., 2016).

  • Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another variant, is the key intermediate of Vandetanib. This compound is synthesized from piperidin-4-ylmethanol through processes including acylation, sulfonation, and substitution, with the total yield being 20.2% (Wang et al., 2015).

  • Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a crucial intermediate for small molecule anticancer drugs. This compound is synthesized with a high yield of up to 71.4% and is used in the development of drugs for treating depression, cerebral ischemia, and as a potential analgesic (Zhang et al., 2018).

  • Pharmacologically Useful Core : A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, showcases novel chemistry with a pharmacologically useful core. This compound is prepared using a modified Bruylants approach (Gumireddy et al., 2021).

Biological Activities and Structural Studies

  • Biological Evaluation : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and subjected to in vitro antibacterial and anthelmintic activity screening. It exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Molecular Structure Analysis : The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been analyzed, revealing typical bond lengths and angles for this piperazine-carboxylate. This study provides insights into the structural features of these compounds (Mamat et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 4-prop-2-ynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFWVDBUXUMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

CAS RN

301185-41-1
Record name tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 118 mg (0.31 mmol) of 1-(t-butoxycarbonyl)-4-(3,3-dibromoprop-2-en-1-yl)piperidine from Step A in THF (4 mL) at −78° C. was added a 2.5M solution of n-butyl lithium (0.370 mL, 0.92 mmol). After stirring at −78° C. for 45 min, the reaction mixture was quenched with sat'd ammonium chloride (4 mL) and diluted with ether (25 mL). After separating the phases, the aqueous layer was extracted with ether. The combined organic phases were washed with brine, dried over magnesium sulfate and concentrated. The residue was purified by FC (4:1 v/v hexanes/ether) to give the title compound (55 mg).
Quantity
118 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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Quantity
0.37 mL
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reactant
Reaction Step One
Name
Quantity
4 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (0.596 g, 2.62 mmol) in methanol (10 mL) was added with potassium carbonate (0.724 g, 5.24 mmol), and the mixture was stirred at room temperature. The reaction mixture was added with dimethyl (1-diazo-2-oxopropyl)phosphonate (0.500 g, 2.62 mmol), and the mixture was stirred at room temperature for additional 4 hours. The reaction mixture was concentrated, and then added with water, and the mixture was extracted with methylene chloride. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain tert-butyl 4-(prop-2-ynyl)piperidine-1-carboxylate (0.393 g, 67%).
Quantity
0.596 g
Type
reactant
Reaction Step One
Quantity
0.724 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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